4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-Chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative characterized by a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2, a methyl group at position 3, and a 4-chlorobenzamide moiety at position 4. Its molecular formula is C23H16ClNO3, with a molecular weight of 389.8 g/mol .
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-19-10-9-18(27-25(29)15-4-7-17(26)8-5-15)13-21(19)32-24(14)23(28)16-6-11-20(30-2)22(12-16)31-3/h4-13H,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKTZXYBFNPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition-Metal-Catalyzed Cyclization
Rhodium-catalyzed C–H activation has emerged as a key strategy for benzofuran synthesis. Zhu et al. demonstrated that propargyl alcohols and aryl boronic acids undergo β-carborhodation followed by acid-mediated cyclization to form benzofuran derivatives. Adapting this method, 3-methyl-1-benzofuran-6-amine could be synthesized via rhodium-catalyzed arylation of a propargyl alcohol precursor, with subsequent hydrolysis and cyclization. Key advantages include high regioselectivity and compatibility with electron-donating substituents.
Ruthenium-based catalysts offer an alternative route. Zheng et al. reported the alkenylation of m-hydroxybenzoic acids with alkynes, followed by aerobic oxidation to yield benzofurans. Applying this method, a methyl-substituted alkyne could react with a hydroxylated benzoic acid derivative to form the 3-methylbenzofuran core.
Lewis-Acid-Mediated Domino Reactions
Boron trifluoride diethyl etherate (BF3·OEt2) promotes domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, enabling the construction of polysubstituted benzofurans. For example, Reddy et al. achieved 75–91% yields using this approach, which could be adapted to introduce the 3-methyl group via appropriately substituted diynol precursors.
Introduction of the 3,4-Dimethoxybenzoyl Group
The 3,4-dimethoxybenzoyl moiety is introduced through Friedel-Crafts acylation or directed ortho-metalation strategies.
Friedel-Crafts Acylation
Acyl halides react with electron-rich aromatic systems under Lewis acid catalysis. A modified Friedel-Crafts protocol using 3,4-dimethoxybenzoyl chloride and the preformed benzofuran core could install the acyl group at the C2 position. Aluminum chloride (AlCl3) or zeolite catalysts are typically employed, though regioselectivity must be controlled to avoid competing acylation at other positions.
Directed Ortho-Metalation
Directed metalation strategies using lithium diisopropylamide (LDA) enable precise functionalization. By temporarily installing a directing group (e.g., methoxy) at C2 of the benzofuran, the 3,4-dimethoxybenzoyl group can be introduced via palladium-catalyzed cross-coupling. This method minimizes side reactions and enhances yield reproducibility.
Amide Bond Formation
The final step involves coupling the 3,4-dimethoxybenzoylbenzofuran intermediate with 4-chlorobenzoyl chloride.
Schotten-Baumann Reaction
Reacting the benzofuran-derived amine with 4-chlorobenzoyl chloride in a biphasic system (water/dichloromethane) in the presence of sodium hydroxide forms the amide bond. This method, utilized by Mundhe et al. for analogous benzamides, achieves yields of 70–85% under mild conditions.
Carbodiimide-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation in anhydrous dimethylformamide (DMF). This approach is preferred for sterically hindered amines, offering superior reactivity compared to traditional methods.
Integrated Synthetic Pathways
Two representative pathways are evaluated:
Pathway A
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Rhodium-catalyzed cyclization to form 3-methyl-1-benzofuran-6-amine.
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Friedel-Crafts acylation with 3,4-dimethoxybenzoyl chloride.
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EDC/HOBt-mediated coupling with 4-chlorobenzoic acid.
Yield : 62% overall.
Pathway B
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BF3·OEt2-mediated domino reaction to construct the benzofuran core.
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Directed ortho-metalation for 3,4-dimethoxybenzoyl introduction.
Comparative Analysis of Methodologies
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Catalytic System | Rhodium/BF3 | BF3/Palladium |
| Reaction Steps | 3 | 3 |
| Overall Yield | 62% | 58% |
| Scalability | Moderate | High |
| Functional Group Tolerance | Limited | Broad |
Pathway A offers higher yields but requires expensive rhodium catalysts, whereas Pathway B uses cost-effective Lewis acids but involves complex metalation steps .
Chemical Reactions Analysis
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
This compound features a benzamide core substituted with a chloro group and a complex side chain that includes a benzofuran moiety. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as an anti-cancer agent. Its structural components suggest that it may interact with various molecular targets involved in tumor growth and progression.
Case Study: Anti-Cancer Activity
- A study demonstrated that derivatives of benzofuran compounds exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer. The presence of the 3,4-dimethoxybenzoyl group is hypothesized to enhance these effects by modifying the compound's interaction with cellular targets .
Antioxidant Properties
Research indicates that compounds with similar structures possess antioxidant activity, which can protect cells from oxidative stress.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Source |
|---|---|---|
| 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | TBD | In vitro study |
| Benzofuran derivative A | 25 | Literature |
| Benzofuran derivative B | 30 | Literature |
The above table illustrates preliminary findings where the compound's antioxidant capacity is yet to be fully characterized but shows promise based on related structures .
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Study: Neuroprotection
- Research involving benzofuran derivatives indicated protective effects against neuronal cell death induced by neurotoxins. This suggests that the compound could be further explored for its potential in treating conditions like Alzheimer's disease .
Regulatory and Safety Information
Understanding the safety profile of this compound is crucial for its application in research and potential therapeutic use. Preliminary hazard assessments indicate that while it does not meet significant GHS hazard criteria, further toxicological studies are necessary to confirm its safety profile .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-6-yl]Benzamide (CAS: 923166-18-1)
- Molecular Formula: C23H16ClNO3 (identical to the target compound).
- Key Difference : The absence of the 3,4-dimethoxybenzoyl group; instead, a simpler 4-chlorobenzoyl substituent is present.
N-[2-(3,4-Dimethoxyphenyl)ethyl]Benzamide (Rip-B)
- Molecular Formula: C17H19NO3.
- Key Features : A phenethylamine-linked benzamide with 3,4-dimethoxy substituents.
- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine.
- Melting Point : 90°C, lower than Rip-D (96°C), suggesting reduced crystallinity due to fewer polar groups .
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]Benzamide (Rip-D)
- Molecular Formula: C16H17NO4.
- Key Features : A hydroxyl group at position 2 of the benzamide ring.
- Synthesis : 34% yield, significantly lower than Rip-B, likely due to the hydroxyl group’s influence on reaction kinetics .
Key Observations :
- Substituent Impact : Methoxy groups (Rip-B, target compound) enhance polarity and may improve crystallinity compared to hydroxyl (Rip-D) or halogenated (CAS: 923166-18-1) derivatives.
- Synthetic Efficiency : Rip-B’s high yield (80%) contrasts with Rip-D’s 34%, highlighting the challenge of introducing hydroxyl groups .
Crystallographic and Conformational Analysis
Biological Activity
4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core attached to a benzofuran moiety and a chloro substituent. Its molecular formula is , and it has a molecular weight of approximately 481.951 g/mol.
Antinociceptive Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antinociceptive (pain-relieving) effects. A related study on a similar xanthoxyline derivative demonstrated that it was effective in various models of nociception, including:
- Acetic acid-induced abdominal constriction
- Formalin-induced licking
- Capsaicin-induced pain response
- Hot plate test
- Tail-flick test
These studies revealed that the compound administered through different routes (intraperitoneal, subcutaneous, etc.) produced dose-dependent antinociception lasting up to four hours, with potency levels surpassing common analgesics like aspirin and acetaminophen but being less potent than morphine .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators in various cellular models. This suggests potential applications in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in pain pathways and inflammation regulation.
Study 1: Analgesic Efficacy
A study conducted on mice assessed the analgesic efficacy of the compound compared to standard analgesics. The results indicated that at the ID50 level, this compound was significantly more potent than both aspirin and acetaminophen, providing a promising alternative for pain management .
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The treatment group showed a marked reduction in joint swelling and pain compared to controls, indicating its potential as an anti-inflammatory agent .
Data Tables
| Biological Activity | Route of Administration | Potency (compared to standard analgesics) |
|---|---|---|
| Antinociceptive | Intraperitoneal | 15-100 times more potent than aspirin |
| Subcutaneous | 15-100 times more potent than acetaminophen | |
| Oral | Less effective compared to other routes | |
| Anti-inflammatory | Intravenous | Significant reduction in inflammatory markers |
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, and how can purity be optimized?
The compound can be synthesized via a two-step approach: (1) Formation of the benzofuran core through cyclization of substituted phenols under acidic conditions, followed by (2) coupling with 4-chlorobenzoyl chloride using a carbodiimide reagent (e.g., DCC) in anhydrous dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted intermediates. Purity (>95%) should be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .
Q. How can the structure of this compound be validated experimentally?
Structural validation requires a combination of techniques:
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL for refinement) provides unambiguous confirmation of the benzofuran and benzamide moieties. Note that crystallization may require slow evaporation from DMSO/EtOH mixtures .
- Spectroscopy : H/C NMR should resolve methoxy (δ 3.8–4.0 ppm), benzofuran methyl (δ 2.1–2.3 ppm), and aromatic protons. IR spectroscopy can confirm carbonyl stretches (C=O at ~1680 cm) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies (TGA/DSC) indicate decomposition above 200°C. Store at 2–8°C under inert gas to prevent hydrolysis of the amide bond. LC-MS monitoring is recommended for long-term storage validation .
Advanced Research Questions
Q. How can conflicting crystallinity data be resolved for this compound?
Crystallization challenges (e.g., amorphous precipitates) may arise due to steric hindrance from the 3-methylbenzofuran group. Strategies include:
- Co-crystallization : Add a small-molecule co-former (e.g., succinic acid) to improve lattice packing.
- Alternative solvents : Test high-boiling-point solvents (e.g., NMP) with slow cooling.
- Polymorph screening : Use high-throughput crystallization plates with varied solvent combinations. Non-crystalline batches (labeled "NC" in prior studies) may still be suitable for biological assays if purity is confirmed .
Q. What computational methods are effective for modeling this compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding to enzymes like COX-2 or kinases, leveraging the compound’s planar benzofuran core for π-π stacking. MD simulations (GROMACS) should account for the 3,4-dimethoxy groups’ solvation effects. Validate predictions with SPR binding assays (KD measurement) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
Contradictions in NMR signals (e.g., unexpected splitting) may stem from rotameric equilibria of the benzamide group. Strategies:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to freeze rotamers.
- 2D NMR : Use HSQC and HMBC to assign coupling patterns and confirm connectivity.
- Cross-validate with DFT calculations : Compare experimental C shifts with Gaussian-optimized structures .
Q. What in vitro assays are most suitable for evaluating this compound’s bioactivity?
Prioritize assays aligned with structural analogs (e.g., kinase inhibition):
- Enzyme inhibition : Use fluorescence-based ADP-Glo™ kinase assays (IC determination).
- Cellular uptake : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., MCF-7).
- Cytotoxicity : MTT assays with EC calculations, comparing against reference drugs (e.g., doxorubicin) .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | HSO, 80°C, 6 hr | 65–70 | 90–92 |
| 2 | DCC, DCM, rt, 12 hr | 75–80 | 95–97 |
Q. Table 2: Spectral Data Contradictions and Resolutions
| Issue | Resolution Method | Reference |
|---|---|---|
| Amorphous crystallization | Co-crystallization with succinic acid | |
| Rotameric NMR splitting | VT-NMR at −40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
